molecular formula C20H17NO3 B14402737 [2-(4-Hydroxy-3-methoxyanilino)phenyl](phenyl)methanone CAS No. 88429-20-3

[2-(4-Hydroxy-3-methoxyanilino)phenyl](phenyl)methanone

Cat. No.: B14402737
CAS No.: 88429-20-3
M. Wt: 319.4 g/mol
InChI Key: VSUOBRBTUXAPJR-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is an organic compound that belongs to the class of aromatic ketones known as benzophenones. This compound is characterized by the presence of a phenyl group attached to a methanone moiety, with additional hydroxy and methoxy substituents on the aromatic ring. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone typically involves the reaction of 4-hydroxy-3-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyanilino)phenylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is used as a starting material for the synthesis of more complex molecules.

Biology and Medicine

This compound has been studied for its potential biological activities, including cytotoxic effects against cancer cells and antimicrobial properties. It is also used in the development of new pharmaceuticals and therapeutic agents .

Industry

In the industrial sector, 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is used as a UV stabilizer in plastics and coatings. Its ability to absorb UV light makes it an effective additive for protecting materials from UV degradation .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone involves its interaction with various molecular targets. The hydroxy and methoxy groups on the aromatic ring allow for hydrogen bonding and other interactions with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

88429-20-3

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

[2-(4-hydroxy-3-methoxyanilino)phenyl]-phenylmethanone

InChI

InChI=1S/C20H17NO3/c1-24-19-13-15(11-12-18(19)22)21-17-10-6-5-9-16(17)20(23)14-7-3-2-4-8-14/h2-13,21-22H,1H3

InChI Key

VSUOBRBTUXAPJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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